1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide is a synthetic compound with the molecular formula C15H17F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring.
Preparation Methods
The synthesis of 1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the generation of trifluoromethyl radicals and their subsequent addition to the aromatic ring.
Acetylation and Carboxamide Formation: The final steps involve acetylation of the piperidine nitrogen and formation of the carboxamide group through reactions with acylating agents.
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to 150°C). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxyl chloride: Features a carboxyl chloride group, making it more reactive in certain chemical reactions
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-acetyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-10(21)20-8-6-11(7-9-20)14(22)19-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFBGPZYUFFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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